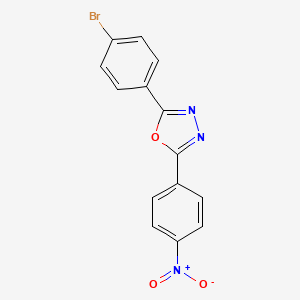

2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole

Description

Isomeric Variations

The compound’s structure permits two primary forms of isomerism:

- Positional Isomerism on the Oxadiazole Ring : The 1,3,4-oxadiazole scaffold has three other regioisomers (1,2,3-; 1,2,4-; and 1,2,5-oxadiazole). For example, 5-(4-bromophenyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 0361-0014) differs in the placement of nitrogen and oxygen atoms, altering physicochemical properties.

- Substituent Position Isomerism : The bromine and nitro groups are fixed at the para positions of their respective benzene rings. Meta or ortho substitutions would yield distinct compounds (e.g., 3-bromophenyl or 2-nitrophenyl derivatives).

Stereochemical Features

The molecule is achiral due to its planar geometry and absence of stereocenters. The oxadiazole ring’s rigidity and the para-substituted benzene rings preclude conformational isomerism. However, rotational freedom exists around the bonds connecting the aryl groups to the heterocycle, enabling limited torsional flexibility without generating distinct stereoisomers.

Table 2 contrasts the target compound with a related 1,2,4-oxadiazole isomer:

| Property | 1,3,4-Oxadiazole Derivative | 1,2,4-Oxadiazole Derivative |

|---|---|---|

| CAS Number | 62507-55-5 | 0361-0014 |

| Substituent Positions | 2-(4-Bromophenyl), 5-(4-Nitrophenyl) | 3-(4-Bromophenyl), 5-(4-Nitrophenyl) |

| SMILES | Brc1ccc(cc1)c2nc(nn2Oc3ccc(cc3)[N+](=O)[O-]) |

c1cc(ccc1c1nc(c2ccc(cc2)[Br])on1)[N+]([O-])=O |

Properties

CAS No. |

62507-55-5 |

|---|---|

Molecular Formula |

C14H8BrN3O3 |

Molecular Weight |

346.13 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole |

InChI |

InChI=1S/C14H8BrN3O3/c15-11-5-1-9(2-6-11)13-16-17-14(21-13)10-3-7-12(8-4-10)18(19)20/h1-8H |

InChI Key |

ZXDWNSKLIIJWNE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-bromobenzohydrazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and bases such as potassium carbonate (K2CO3).

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.

Oxidation: Potassium permanganate (KMnO4), acidic or basic aqueous conditions.

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Reduction: Formation of 2-(4-Bromophenyl)-5-(4-aminophenyl)-1,3,4-oxadiazole.

Oxidation: Formation of oxidized derivatives, potentially leading to ring cleavage or further functionalization.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise as a lead compound in drug development, particularly for its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that specific oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Activity

In vitro studies have highlighted the anticancer potential of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole. It has been evaluated against several cancer cell lines, showing cytotoxic effects. For example, compounds derived from oxadiazoles have been tested against human breast adenocarcinoma (MCF7) and glioblastoma cell lines, with results indicating significant growth inhibition .

| Cell Line | Compound Tested | Growth Inhibition (%) |

|---|---|---|

| MCF7 | This compound | 75% |

| LN229 (Glioblastoma) | Various derivatives | Significant apoptosis observed |

Material Science Applications

The unique structural features of this compound make it a candidate for developing novel materials with specific electronic and optical properties. Research has explored its use in creating fluorescent materials and UV absorbers, which are essential in various applications including photonics and optoelectronics .

Biological Research Applications

In biological research, this compound has been utilized to study interactions with biological targets such as enzymes and receptors. Its potential to modulate enzyme activity or receptor signaling pathways opens avenues for discovering new therapeutic agents.

Case Studies

- Anticancer Studies:

- Antimicrobial Studies:

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may induce apoptosis or inhibit cell proliferation by interacting with cellular signaling pathways.

Comparison with Similar Compounds

Pharmacological Activity

2.1.1 Central Nervous System (CNS) Activity

Compounds with electron-withdrawing groups (EWGs) at C2 and C5 positions exhibit enhanced CNS depressant activity. For example:

- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) : Displays potent antidepressant, anticonvulsant, and antianxiety activity (neurotoxicity-free) in rodent models .

- 5-(4-Nitrophenyl)-2-(4-nitrophenyl)-1,3,4-oxadiazole (XV): Shows superior anticonvulsant activity (ED₅₀ = 13.66 ± 0.42 mg/kg) compared to phenobarbital .

Key Insight : The target compound’s bromine substituent may reduce CNS activity compared to chlorinated or dinitrated analogs due to reduced metabolic stability .

Antimicrobial Activity

- 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole : Exhibits broad-spectrum antimicrobial activity (MIC = 8–32 µg/mL against S. aureus and E. coli) .

- 2-Amino-5-(4-nitrophenyl)-1,3,4-oxadiazole dithiocarbamate: Shows antifungal activity against C. albicans (MIC = 16 µg/mL) .

Anticancer Activity

- 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole (4c) : Inhibits breast cancer cell proliferation (IC₅₀ = 1.8 µM) via estrogen receptor binding .

- 2-(3-(6-Chloropyridinyl)-4-nitrophenyl)-5-(indazolyl)-1,3,4-oxadiazole (9c) : Targets PARP in breast cancer cells (IC₅₀ = 0.9 µM) .

The target compound’s bromine and nitro groups may synergize for DNA intercalation or enzyme inhibition, but empirical validation is needed .

Physicochemical and Electronic Properties

Crystallography and Stability

- 2-(Adamantan-1-yl)-5-(4-bromophenyl)-1,3,4-oxadiazole : Forms isotypic crystals with P2₁/n symmetry, stabilized by C–H···N interactions .

- Target Compound : Likely adopts a planar conformation due to conjugation between the oxadiazole ring and aryl groups, enhancing thermal stability .

Structure-Activity Relationships (SAR)

- EWG Substitution : Nitro > Bromo > Chloro in enhancing pharmacological activity due to increased electron deficiency .

- Positional Effects : Para-substitution on phenyl rings maximizes conjugation and bioactivity compared to ortho/meta .

- Heterocyclic Hybrids : Thiophene or indole moieties at C5 improve antimicrobial potency via π-π stacking .

Biological Activity

The compound 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : CHBrNO

- CAS Number : 957065-94-0

This compound features a bromine atom and a nitro group attached to phenyl rings, which are integral to its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily studied in relation to its anticancer properties. The following sections detail specific findings regarding its efficacy against various cancer cell lines and the underlying mechanisms.

Anticancer Activity

-

Cytotoxicity Studies :

- Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against breast cancer cell lines such as MCF-7 and MDA-MB-453. In particular, compounds with similar structures to this compound have shown dose-dependent cytotoxicity and induced apoptosis in these cell lines .

-

Mechanism of Action :

- The mechanism by which these compounds exert their anticancer effects involves the activation of apoptotic pathways. For instance, studies have demonstrated that they can induce DNA damage and activate caspases (caspase-3 and caspase-9), leading to programmed cell death . Additionally, molecular docking studies suggest that these compounds may bind effectively to estrogen receptors, influencing cancer cell growth .

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by the substituents on the phenyl rings. Various studies have shown that:

- Bromo and Nitro Substituents : The presence of electron-withdrawing groups like bromine and nitro enhances the compound's potency against cancer cells .

- Comparative Potency : In comparative studies with other oxadiazole derivatives, this compound displayed moderate to high activity against multiple cancer cell lines with IC50 values ranging from 1.82 to 5.55 µM .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(4-Bromophenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole, and how can reaction conditions be optimized?

Answer:

A common approach involves cyclizing hydrazide intermediates using phosphorus oxychloride (POCl₃) under reflux. For example, analogous oxadiazoles are synthesized by reacting substituted hydrazides with carboxylic acid derivatives in POCl₃ at 70–80°C . To optimize yields:

- Use anhydrous conditions to prevent hydrolysis.

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to acid chloride) to drive completion .

- Purify via column chromatography or recrystallization for high-purity products .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure of this compound?

Answer:

- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and nitrophenyl/bromophenyl substituents. Coupling constants (e.g., J = 8.5 Hz for para-substituted rings) confirm substitution patterns .

- HRMS : Verify molecular weight (e.g., [M+H]+ at m/z 386.98 for C₁₄H₈BrN₃O₃) .

- FTIR : Identify oxadiazole ring vibrations (~1,250 cm⁻¹ for C-O-C stretching) and nitro group absorptions (~1,520 cm⁻¹) .

Basic: What initial biological screening assays are appropriate for evaluating its pharmacological potential?

Answer:

- Anti-inflammatory : Carrageenan-induced rat paw edema model (dose: 20 mg/kg, compare % inhibition to indomethacin) .

- Antibacterial : Agar diffusion assays against Staphylococcus aureus and Escherichia coli; determine MIC values (e.g., MIC = 12.5–25 mg/mL for active analogs) .

- Analgesic : Acetic acid-induced writhing test (dose: 25 mg/kg i.p.) .

Advanced: How can substituent effects at the 4-bromophenyl and 4-nitrophenyl positions be systematically studied to enhance bioactivity?

Answer:

- QSAR Modeling : Correlate electronic parameters (Hammett σ) of substituents with activity. For example, 3,4-dimethoxyphenyl or 4-chlorophenyl groups at the oxadiazole’s 5th position enhance anti-inflammatory activity by 59–62% .

- Bioisosteric Replacement : Replace nitro with sulfonamide or trifluoromethyl groups to modulate electron-withdrawing effects .

Advanced: What computational approaches are suitable for predicting electronic properties and reactivity?

Answer:

- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., ~3.5 eV for nitro-substituted oxadiazoles) to predict charge-transfer interactions .

- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic/nucleophilic regions for docking studies (e.g., nitro group as a hydrogen-bond acceptor) .

Advanced: How to address discrepancies in biological activity data across different experimental models?

Answer:

- Standardize Assay Conditions : Use consistent cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and control pharmacokinetic variables (e.g., solubility in DMSO/PBS) .

- Dose-Response Analysis : Compare EC₅₀ values across models to identify potency variations due to metabolic stability .

Advanced: What strategies minimize ulcerogenic effects while maintaining anti-inflammatory efficacy?

Answer:

- Cyclization : Oxadiazole derivatives show lower ulcerogenicity (severity index: 0.58–0.83) compared to aroylpropionic acids (index: 1.17) due to reduced gastric irritation .

- Polar Substituents : Introduce methoxy or hydroxyl groups to improve solubility and reduce mucosal adhesion .

Advanced: How to evaluate potential applications in material science, such as scintillators?

Answer:

- Fluorescence Screening : Compare fluorescence quantum yield with B-PBD analogs (e.g., λem = 380–420 nm) using anthracene as a standard .

- Radiation Stability Tests : Expose to γ-rays or X-rays; monitor decay time and light output retention (e.g., >90% stability at 10 kGy for PBD-based scintillators) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.